molecular formula C24H14Cl4N2O2 B2409238 2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide CAS No. 476282-43-6

2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide

Cat. No.: B2409238
CAS No.: 476282-43-6
M. Wt: 504.19
InChI Key: YWFLVHOSEPBXQR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide is a complex organic compound that belongs to the class of dichlorobenzamide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in a solvent such as N,N′-dimethylformamide (DMF) at elevated temperatures. For instance, the reaction can be carried out at 60°C for a few hours to achieve good yields . The process may also involve the use of pyridine as a base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, sodium borohydride for reduction, and strong acids or bases for hydrolysis. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines .

Scientific Research Applications

2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide stands out due to its unique naphthalene ring structure, which may confer distinct chemical and biological properties. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl4N2O2/c25-15-5-7-19(27)17(11-15)23(31)29-21-9-13-3-1-2-4-14(13)10-22(21)30-24(32)18-12-16(26)6-8-20(18)28/h1-12H,(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFLVHOSEPBXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=C(C=CC(=C3)Cl)Cl)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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